Ajugareptansone B

Description

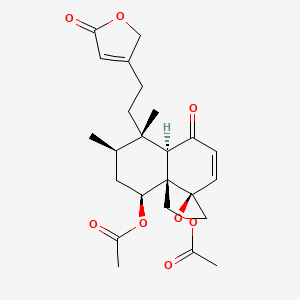

Structure

2D Structure

3D Structure

Properties

CAS No. |

79495-91-3 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-1,2-dimethyl-8-oxo-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4,8a-tetrahydronaphthalene-5,2'-oxirane]-4a-yl]methyl acetate |

InChI |

InChI=1S/C24H30O8/c1-14-9-19(32-16(3)26)24(13-30-15(2)25)21(18(27)6-8-23(24)12-31-23)22(14,4)7-5-17-10-20(28)29-11-17/h6,8,10,14,19,21H,5,7,9,11-13H2,1-4H3/t14-,19+,21-,22+,23+,24-/m1/s1 |

InChI Key |

ZECRFAVEBTUJCF-YNGUIKLFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C(=O)C=C[C@]24CO4)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)C(=O)C=CC24CO4)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Ajugareptansone B

Natural Sources of Ajugareptansone B

Ajuga reptans (Lamiaceae) as a Primary Source

Ajuga reptans, commonly known as bugleweed or carpet bugle, is a prominent source of this compound. researchgate.netresearchgate.net This herbaceous flowering plant, belonging to the Lamiaceae family, is native to Europe and has been widely distributed to other parts of the world, including North America and New Zealand. researchgate.netclemson.edu It is recognized for its traditional use in treating various ailments such as hemorrhages, inflammation, and respiratory disorders. researchgate.net

The plant contains a diverse array of secondary metabolites, including phytoecdysteroids, iridoid glycosides, and various diterpenoids. researchgate.netbrieflands.com Among these, this compound, along with the structurally related Ajugareptansone A, has been successfully isolated from the aerial parts of A. reptans. researchgate.netoup.com The presence of these compounds contributes to the plant's chemical profile and potential biological activities.

Other Ajuga Species Exhibiting this compound Presence

Besides A. reptans, this compound has also been identified in other species within the Ajuga genus. Research has documented its presence in Ajuga nipponensis. kyoto-u.ac.jp The Ajuga genus is extensive, comprising about 80 accepted species with a wide distribution across temperate and subtropical regions. mdpi.com These plants are known to produce a variety of bioactive compounds, and the isolation of this compound from multiple species suggests a broader distribution within the genus. brieflands.commdpi.com

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting the compound from the plant material. This process is designed to efficiently remove the desired phytochemicals from the complex plant matrix.

Solvent-Based Extraction Protocols

Solvent extraction is a fundamental technique for isolating natural products like this compound. organomation.com The choice of solvent is critical and is based on the polarity of the target compound. For neo-clerodane diterpenoids, a class to which this compound belongs, various organic solvents are employed.

A common procedure involves the extraction of air-dried whole plant material with diethyl ether. oup.com This initial extraction yields a crude mixture containing a variety of compounds. Methanol (B129727) is another frequently used polar solvent that can effectively extract a broad range of phytochemicals, including diterpenoids. mdpi.commdpi.com The selection of the solvent system is often optimized to maximize the yield of the target compounds while minimizing the co-extraction of undesirable substances. The general process of solvent extraction involves soaking the plant material in the chosen solvent, followed by filtration and concentration of the extract. andreottiimpianti.com

Table 1: Solvents Used in the Extraction of Compounds from Ajuga Species

| Solvent | Polarity | Compounds Typically Extracted | Reference |

|---|---|---|---|

| Diethyl Ether | Low | Diterpenoids, Waxes, Carotenes | oup.com |

| Methanol | High | Diterpenoids, Phenolic Compounds, Flavonoids | mdpi.com |

| Ethanol | High | Phenolic Compounds, Lipids, Terpenoids | mdpi.com |

| Ethyl Acetate (B1210297) | Medium | Diterpenoids, Flavonoids | oup.commdpi.com |

| Hexane (B92381) | Low | Lipids, Waxes | oup.comorganomation.com |

This table is interactive. Click on the headers to sort the data.

Advanced Extraction Technologies

While traditional solvent extraction methods are widely used, advanced techniques can offer improved efficiency and are more environmentally friendly. These methods are not specifically detailed in the context of this compound isolation in the provided search results but are generally applicable to natural product extraction.

Techniques such as Supercritical Fluid Extraction (SFE), often utilizing carbon dioxide, provide a non-toxic and efficient means of extracting compounds. organomation.com Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by using microwave or ultrasonic energy to disrupt plant cell walls, facilitating solvent penetration. organomation.com These modern techniques can reduce extraction time and solvent consumption.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. Chromatography is the primary method used for this purification process. researchgate.net

The process typically begins with column chromatography using an adsorbent like alumina (B75360). oup.com The crude extract is loaded onto the column, and a gradient solvent system is used for elution. For instance, a gradient of hexane and diethyl ether can be used to remove less polar compounds like waxes and carotenes. oup.com Subsequently, a gradient of hexane and ethyl acetate is employed to elute the diterpenoid fractions. oup.com

These fractions are often still mixtures and require further purification. Rechromatography on alumina with a different solvent system, such as a 1:1 mixture of hexane and ethyl acetate, can yield more purified fractions containing Ajugareptansone A. oup.com Further elution with mixtures like 2:3 and 1:2 hexane/ethyl acetate can then lead to the isolation of this compound. oup.com The purity of the isolated compound is typically assessed using spectroscopic methods.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ajugareptansone A |

This table is interactive. Click on the headers to sort the data.

Column Chromatography for Crude Separation

Column chromatography serves as the initial and essential step for the crude separation of this compound from the initial plant extract. column-chromatography.com This technique partitions compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. libretexts.org

The process typically begins with the extraction of dried and powdered plant material, often from Ajuga reptans, using a solvent such as diethyl ether or methanol. mdpi.comnih.gov The resulting crude extract is a complex mixture containing numerous compounds. This extract is then concentrated and subjected to column chromatography.

The crude extract is loaded onto the top of a column packed with the chosen adsorbent. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. The separation is based on the principle of polarity; less polar compounds travel down the column faster with a non-polar solvent, while more polar compounds are retained more strongly by the polar stationary phase. libretexts.org In the isolation of this compound and related compounds, a gradient solvent system is often used, starting with non-polar solvents like hexane and gradually increasing the polarity by adding ethyl acetate. For instance, a hexane/ethyl acetate gradient system might be used to elute different fractions from the column.

Fractions are collected sequentially and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. nih.gov Fractions with similar TLC profiles are then combined for further purification steps. This initial chromatographic step is crucial for reducing the complexity of the mixture and isolating a diterpenoid-rich fraction.

Table 1: Typical Parameters for Crude Column Chromatography

| Parameter | Description | Common Choices for this compound Isolation |

| Stationary Phase | The solid adsorbent that retains compounds. | Alumina (Brockmann grade V or II), Silica (B1680970) Gel (various mesh sizes) column-chromatography.com |

| Mobile Phase | The solvent system that moves through the column. | Gradient elution, e.g., Hexane/Diethyl Ether, Hexane/Ethyl Acetate column-chromatography.com |

| Elution Mode | The method of passing the solvent through the column. | Gravity flow or low pressure (Flash Chromatography) |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

Following the initial crude separation by column chromatography, Preparative High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound. nih.gov This technique offers significantly higher resolution and efficiency compared to standard column chromatography, making it ideal for separating structurally similar compounds within the enriched fractions.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and is designed to isolate substantial quantities of a pure compound for further studies. nih.gov For the purification of neo-clerodane diterpenoids, reversed-phase HPLC is frequently the method of choice. researchgate.netfrontiersin.org In this mode, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar.

The semi-purified fractions containing this compound are dissolved in a suitable solvent and injected into the preparative HPLC system. A gradient elution is commonly used, where the composition of the mobile phase is changed over time to effectively separate the components. A typical mobile phase for separating compounds from Ajuga extracts might consist of a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.comnih.govresearchgate.net

The different compounds in the mixture elute from the column at different times (retention times) based on their hydrophobicity. The eluent is monitored by a detector, typically a UV detector, and fractions corresponding to specific peaks on the chromatogram are collected. researchgate.net The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound is often re-assessed using analytical HPLC. nih.gov

Table 2: Illustrative Preparative HPLC Parameters for Diterpenoid Isolation

| Parameter | Description | Example Conditions |

| Column Type | The stationary phase and dimensions of the column. | Reversed-Phase C18 or C8, larger internal diameter (e.g., >10 mm) nih.govfrontiersin.orgfrontiersin.org |

| Mobile Phase | The solvent system used for elution. | Water/Methanol or Water/Acetonitrile gradient nih.govresearchgate.net |

| Elution Mode | The method of changing the mobile phase composition. | Gradient elution nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | Dependent on column size, typically in the range of several mL/min. |

| Detection | The method used to detect compounds as they elute. | UV detection at a specific wavelength (e.g., 210-254 nm) researchgate.net |

Flash Chromatography Approaches

Flash chromatography represents a modification of traditional column chromatography, optimized for speed and efficiency. It is an air-pressure driven technique that allows for rapid purification, making it a valuable tool in natural product isolation. While specific documentation detailing the use of flash chromatography for this compound is not prevalent, its principles are directly applicable and widely used for separating compounds of similar polarity and complexity from plant extracts. researchgate.net

The primary difference from gravity column chromatography is the application of positive pressure (typically with nitrogen or compressed air) to the top of the column. This forces the mobile phase through the stationary phase (usually silica gel) at a much faster rate, significantly reducing the separation time from hours to minutes. chemistryviews.org

The selection of the stationary phase (e.g., silica gel with a specific particle size) and the mobile phase is first optimized using TLC to achieve good separation of the target compound from impurities. The crude or semi-purified extract is then loaded onto the flash column, and the separation is performed using the optimized solvent system, either isocratically or with a gradient. The faster elution requires more vigilant fraction collection, often guided by automated fraction collectors paired with UV detectors. This approach is highly effective for processing the relatively large amounts of semi-purified extract obtained from the initial crude column separation to quickly yield fractions that are highly enriched in this compound, ready for final polishing by preparative HPLC.

Size Exclusion Chromatography (SEC) for Purity Enhancement

Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their size or hydrodynamic volume. researchgate.net It serves as an excellent final "polishing" step in the purification of this compound to remove any remaining impurities that have a significantly different molecular size.

In the context of purifying natural products from Ajuga reptans extracts, SEC is particularly useful for separating the target diterpenoid from high molecular weight polymers (like polysaccharides) or very low molecular weight contaminants. nih.govgoogle.com The stationary phase in SEC consists of porous beads, often a cross-linked dextran (B179266) gel such as Sephadex LH-20. nih.govgoogle.com

When the sample is passed through the SEC column, larger molecules that cannot enter the pores of the beads travel through the column faster and elute first. Smaller molecules, like this compound, can diffuse into the pores of the beads, which increases their path length and causes them to elute later. utm.my By carefully selecting a resin with an appropriate pore size, a fine separation between the target compound and size-based impurities can be achieved. This method is particularly gentle as it does not involve harsh interactions with the stationary phase, thus preserving the integrity of the isolated compound. utm.my

Crystallization Techniques for Compound Purity

Crystallization is often the final step in the purification process to obtain this compound in a highly pure, crystalline form. This technique relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. As a saturated solution of the impure compound cools, the solubility decreases, and the compound begins to form a crystal lattice, excluding impurities which remain dissolved in the solvent.

For neo-clerodane diterpenoids, crystallization from a suitable solvent or a mixture of solvents is a common practice. researchgate.net While the specific solvent system for this compound is not explicitly detailed in all literature, related compounds have been crystallized from solvents such as acetone (B3395972) or mixtures like ethyl acetate/diethyl ether. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

The process involves dissolving the purified compound from the final chromatography step in a minimal amount of hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. Slow cooling encourages the formation of large, well-defined crystals, which generally results in higher purity. Once crystallization is complete, the crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. The formation of sharp, well-defined crystals with a specific melting point is a strong indicator of high purity. mdpi.com

Assessment of Isolation Yields and Purity

A thorough assessment of the yield and purity is essential to validate the success of the isolation procedure.

Isolation Yield: The yield of this compound is typically very low, reflecting its status as a minor constituent in the plant. In one of the initial isolation studies from Ajuga reptans, the yield of this compound was reported to be approximately 0.0006% based on the weight of the air-dried whole plant. This highlights the need for efficient and large-scale extraction and purification methods.

Purity Assessment: The purity of the isolated this compound is determined using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary tool for assessing purity. nih.gov A pure sample should ideally show a single, sharp, and symmetrical peak in the chromatogram under various conditions.

Melting Point: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range.

Spectroscopic Techniques: The structural integrity and purity of the final compound are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the chemical structure. The absence of signals from impurities confirms the purity of the sample. frontiersin.orgmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to confirm the molecular formula of the compound (C₂₄H₃₀O₈ for this compound) by providing a highly accurate mass measurement. nih.govfrontiersin.org

UV-Vis Spectroscopy: The UV spectrum can help confirm the presence of specific chromophores in the molecule and can be used to assess purity if potential impurities have different UV absorption profiles.

X-ray Crystallography: For a crystalline sample, single-crystal X-ray diffraction provides unequivocal proof of the structure and its absolute configuration, representing the highest standard of purity and characterization. mdpi.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Ajugareptansone B

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as the cornerstone for the detailed structural analysis of Ajugareptansone B in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to establish the carbon framework, proton connectivity, and the relative stereochemistry of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide the foundational information regarding the number and types of protons and carbons present in the molecule.

The ¹H NMR spectrum reveals the chemical environment of each proton. Key signals include those for methyl groups, methylene protons, methine protons, and olefinic protons. The chemical shifts (δ) and coupling constants (J) are instrumental in assigning these protons to their respective positions within the molecular structure.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, olefinic, or aliphatic carbons).

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 29.8 | 1.65 (m), 2.10 (m) |

| 2 | 26.7 | 1.80 (m) |

| 3 | 218.1 | - |

| 4 | 55.4 | - |

| 5 | 45.1 | 2.35 (m) |

| 6 | 70.9 | 4.85 (dd, 11.5, 5.0) |

| 7 | 35.8 | 1.95 (m), 2.20 (m) |

| 8 | 42.0 | 2.05 (m) |

| 9 | 48.9 | - |

| 10 | 44.2 | 2.15 (m) |

| 11 | 78.2 | 4.95 (d, 8.0) |

| 12 | 125.6 | 5.90 (s) |

| 13 | 143.5 | - |

| 14 | 111.9 | 4.80 (s), 4.90 (s) |

| 15 | 171.2 | - |

| 16 | 68.7 | 4.75 (s) |

| 17 | 17.5 | 1.05 (s) |

| 18 | 15.9 | 0.95 (d, 7.0) |

| 19 | 64.2 | 3.80 (d, 12.0), 4.20 (d, 12.0) |

The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate the signals of these coupled protons, enabling the tracing of proton-proton spin systems throughout the molecule. For this compound, COSY correlations were vital in establishing the connectivity within the decalin ring system and the side chain.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is bonded. This technique was instrumental in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Table 2: Key HMBC Correlations for this compound

| Proton | Correlated Carbons |

|---|---|

| H-17 (δ 1.05) | C-8, C-9, C-10, C-11 |

| H-18 (δ 0.95) | C-3, C-4, C-5 |

| H-12 (δ 5.90) | C-11, C-13, C-14, C-15 |

| H-19 (δ 3.80, 4.20) | C-4, C-5, C-6, C-10 |

NOESY and ROESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in these spectra indicate that the correlated protons are close to each other in space (typically within 5 Å). This information is paramount for determining the relative stereochemistry of the molecule.

For this compound, key NOE correlations were observed between:

H-17 and H-11, indicating their co-facial relationship.

H-18 and H-6, suggesting their proximity on the same face of the molecule.

H-10 and H-20, confirming the stereochemistry at the C-9 and C-10 ring junction.

These NOE data, in conjunction with the other NMR data, allowed for the confident assignment of the relative stereochemistry of all chiral centers in this compound.

Two-Dimensional (2D) NMR Techniques

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry was pivotal in determining the molecular weight and elemental composition of this compound.

Initial analysis by mass spectrometry indicated a molecular ion peak [M]⁺ at an m/z of 434. This finding, combined with combustion analysis, led to the proposed molecular formula of C₂₃H₃₀O₈. High-resolution mass spectrometry (HRMS) provides the capability to measure mass with very high accuracy, allowing for the confident determination of an elemental formula. For a molecule with the formula C₂₃H₃₀O₈, the calculated exact mass provides a precise theoretical value against which experimental data can be compared for unambiguous formula confirmation.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀O₈ |

| Observed [M]⁺ (m/z) | 434 |

While the foundational literature on this compound from the early 1980s does not include tandem mass spectrometry (MS/MS) data, the fragmentation behavior of the broader class of neo-clerodane diterpenes has been studied more recently. In general, the fragmentation of these molecules under collision-induced dissociation (CID) involves characteristic losses of substituent groups, such as acetate (B1210297) and other ester moieties, as well as cleavages within the decalin ring system and the lactone ring. For this compound, hypothetical fragmentation pathways would likely involve the neutral loss of acetic acid (60 Da) from the acetate group and subsequent cleavages of the diterpenoid skeleton. Specific analysis of this compound using modern MS/MS techniques would be required to definitively map its fragmentation pathways.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction analysis provided the conclusive and unambiguous three-dimensional structure of this compound, confirming the connectivity and, most importantly, its absolute configuration. The analysis established the compound as (1R,2R,4S,5R,6R,8R,9R,10S,12S)-2,6-diacetoxy-4,18-epoxy-12-hydroxy-neo-clerod-13-en-15,16-olid-3-one.

The crystallographic study revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions that define the crystal lattice. This technique was instrumental in confirming the stereochemical relationships between all chiral centers, which is a critical aspect of its unique chemical identity.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.435(3) |

| b (Å) | 13.067(4) |

| c (Å) | 15.589(5) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the this compound molecule. The spectrum displayed characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. A broad absorption indicated the presence of a hydroxyl (-OH) group. Strong absorptions in the carbonyl region confirmed the existence of acetate, ketone, and γ-lactone functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3540 (broad) | O-H (Hydroxyl) Stretch |

| 1760 | C=O (γ-Lactone) Stretch |

| 1735 | C=O (Acetate) Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-visible (UV-Vis) spectroscopy provided evidence for the presence of a conjugated system within this compound. The spectrum, recorded in ethanol, showed a maximum absorption (λmax) characteristic of an α,β-unsaturated ketone. This chromophore is a key structural feature of the molecule, contributing to its electronic properties.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Chromophore |

|---|

Integration of Spectroscopic Data for Comprehensive Structural Models

The final, unequivocal structure of this compound was determined by the careful integration of data from all the aforementioned analytical methods. Mass spectrometry established the molecular formula. IR and UV-Vis spectroscopy identified the principal functional groups and chromophores. Finally, single-crystal X-ray crystallography provided the definitive three-dimensional arrangement of all atoms in space, confirming the proposed connectivity and establishing the absolute stereochemistry. This correlative approach, where each technique provides a crucial piece of the puzzle, is fundamental to the structural elucidation of complex natural products.

Computational Chemistry Approaches in Structural Refinement

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available research articles, studies, or data sets that detail the application of computational chemistry approaches specifically for the structural refinement of this compound.

The structural elucidation of this compound, a neo-clerodane diterpenoid isolated from Ajuga reptans, was historically established through methods such as X-ray crystallography. While computational methods like Density Functional Theory (DFT) for predicting NMR chemical shifts, conformational analysis, and the calculation of Electronic Circular Dichroism (ECD) spectra are now integral to the structural determination of complex natural products, it appears these techniques have not been specifically reported in the literature for the refinement of this compound's structure.

Therefore, the creation of detailed research findings and data tables, as requested, is not possible without published research to draw upon.

Biosynthetic Pathways and Precursor Studies of Ajugareptansone B

Overview of Diterpenoid Biosynthesis in Plants

Diterpenoids are a vast and structurally diverse class of natural products derived from a 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.net The biosynthesis of these compounds in plants is a modular process that can be broadly divided into three stages. researchgate.net

Module I: Scaffold Formation: The process begins with the cyclization of the linear precursor, GGPP, into various cyclic hydrocarbon skeletons. This crucial step is catalyzed by a family of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases (DTCs). researchgate.netresearchgate.net Plant diTPSs are typically categorized into two classes: Class II diTPSs initiate cyclization through protonation, while Class I diTPSs function through the ionization of the diphosphate group. researchgate.net In many cases, a Class II and a Class I diTPS work in tandem to produce the final diterpene scaffold. biorxiv.org

Module II: Oxidation: Following the formation of the basic carbon skeleton, the molecule undergoes a series of oxidative modifications. These reactions, which introduce functional groups like hydroxyls, ketones, and epoxides, are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netresearchgate.netmsu.edu

Module III: Tailoring: The final stage involves further chemical decorations by various enzymes such as transferases and isomerases, which add moieties like acetyl or sugar groups, leading to the vast diversity of diterpenoids observed in nature. researchgate.net

The initial five-carbon building blocks for this entire process, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP), or deoxyphenylulose phosphate (B84403) (DXP), pathway in the plastids. jmb.or.krrsc.orgtandfonline.com Diterpenoid biosynthesis is generally initiated in the plastids, utilizing IPP and DMAPP derived from the MEP pathway to form GGPP. biorxiv.orgrsc.org

Specific Elucidation of the Neo-Clerodane Diterpenoid Biosynthesis Pathway

The biosynthesis of neo-clerodane diterpenoids like Ajugareptansone B is a specific branch of the general diterpenoid pathway. The process begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov

The formation of the characteristic clerodane backbone involves a complex series of cyclizations and rearrangements. A class II diTPS catalyzes a proton-initiated cycloisomerization of GGPP, which generates a bicyclic labdane-type intermediate. mdpi.commdpi.com This labdane (B1241275) precursor then undergoes a significant structural transformation, involving a stepwise migration of a methyl group and a hydride shift, which reconfigures the decalin core to yield a halimane-type intermediate. mdpi.commdpi.com This intermediate is the direct precursor to the clerodane skeleton. biorxiv.orgmdpi.com The "neo-clerodane" designation refers to the specific absolute stereochemistry at the decalin ring junction and its substituents. medcraveonline.comhebmu.edu.cn Subsequent enzymatic hydroxylation and oxidation reactions on this neo-clerodane scaffold lead to the formation of this compound. mdpi.com

Precursor Incorporation Studies in Ajuga Species

The biosynthesis of the vast array of secondary metabolites in Ajuga species relies on fundamental precursor pathways. Both the MVA and DXP pathways are active in these plants, contributing to different classes of compounds.

The mevalonate (MVA) pathway, which starts with acetyl-CoA in the cytosol, is primarily responsible for the biosynthesis of triterpenoids, steroids, and sesquiterpenes. mdpi.comnih.gov In the genus Ajuga, this pathway has been confirmed to be the source of phytoecdysteroids, a class of triterpenoid-derived compounds also found alongside neo-clerodane diterpenoids. mdpi.comacs.orgresearchgate.net Studies involving cell cultures of Ajuga species have demonstrated that feeding the cultures with mevalonate, the key substrate of the MVA pathway, enhances the production of these phytoecdysteroids. mdpi.comtandfonline.com This confirms the activity of the MVA pathway in Ajuga and its role in producing certain classes of terpenoid-derived natural products. nih.gov

The deoxyxylulose phosphate (DXP) pathway, also known as the MEP pathway, occurs in the plastids and is the primary source of precursors for monoterpenoids, carotenoids, and diterpenoids. rsc.orgtandfonline.com Clerodane diterpenoids, being C20 terpene compounds, are derived from GGPP that is biosynthesized primarily through the DXP pathway. biorxiv.orgmdpi.comresearchgate.netresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. tandfonline.com The localization of diterpenoid biosynthesis initiation within the plastids strongly supports the DXP pathway as the source of the isoprene (B109036) units for the formation of this compound. biorxiv.orgrsc.org

Identification of Key Enzymatic Steps and Biosynthetic Intermediates

The biosynthetic route from the universal precursor GGPP to this compound is marked by several key intermediates and enzymatic transformations.

The pathway proceeds from GGPP to a labdane-type diphosphate, which is then rearranged into the clerodane scaffold. mdpi.comnih.gov Research into the Lamiaceae family has led to the identification of a pivotal enzyme in Ajuga reptans, a Class II diTPS named ArTPS2. researchgate.net This enzyme has been shown to produce neo-cleroda-4(18),13E-dienyl diphosphate, which is considered the likely precursor to a wide variety of the bioactive neo-clerodane diterpenoids found in the Ajuga genus. researchgate.net

Once this neo-clerodane skeleton is formed, its transformation into this compound requires a series of specific tailoring reactions. These modifications, primarily oxidations such as hydroxylations and epoxidations, are catalyzed by Cytochrome P450 monooxygenases (CYPs). researchgate.netresearchgate.net While the specific CYPs responsible for the final steps in this compound biosynthesis have not been fully characterized, it is known that Ajugareptansone A is a closely related compound. researchgate.net In fact, the conversion of Ajugareptansone A to this compound has been observed during isolation and purification processes, suggesting that Ajugareptansone A is a direct biosynthetic precursor to this compound, likely requiring a single enzymatic step for the conversion. researchgate.net

Table 1: Key Biosynthetic Intermediates and Enzymes

| Molecule Type | Name | Role in Biosynthesis |

| Precursor | Isopentenyl Pyrophosphate (IPP) | 5-carbon building block. |

| Precursor | Dimethylallyl Pyrophosphate (DMAPP) | 5-carbon building block. |

| Intermediate | Geranylgeranyl Diphosphate (GGPP) | C20 linear precursor for all diterpenoids. |

| Intermediate | Labdane-type Diphosphate | Initial bicyclic intermediate formed from GGPP. |

| Intermediate | neo-Cleroda-4(18),13E-dienyl diphosphate | Key rearranged intermediate, precursor to the Ajuga neo-clerodanes. |

| Intermediate | Ajugareptansone A | Direct precursor to this compound. |

| Enzyme | Diterpene Synthase (diTPS) | Catalyzes the formation of the initial carbon skeleton from GGPP. |

| Enzyme | ArTPS2 (A. reptans) | A specific Class II diTPS that produces the neo-clerodane skeleton precursor. |

| Enzyme | Cytochrome P450 (CYP) | Family of enzymes responsible for oxidative modifications of the skeleton. |

Genetic and Molecular Aspects of this compound Biosynthesis

Advances in molecular biology and genomics have begun to shed light on the genetic basis of neo-clerodane biosynthesis. The identification and functional characterization of the gene encoding the diterpene synthase ArTPS2 from Ajuga reptans represents a significant step in understanding how the specific neo-clerodane skeleton is produced in this genus. researchgate.net

Broader studies in the Lamiaceae family provide further context. For instance, research on Scutellaria species, which also produce clerodane diterpenoids, has identified the genes responsible for the initial cyclization steps. biorxiv.org Interestingly, unlike in some other plant species where genes for a specific metabolic pathway are grouped together in biosynthetic gene clusters, the genes for diterpene synthases in Scutellaria appear to be located separately in the genome. biorxiv.org This suggests a potentially scattered genomic organization for the this compound biosynthetic genes as well.

Transcriptome analysis of Ajuga species is a powerful tool for discovering the remaining genes in the pathway, particularly the cytochrome P450s and other tailoring enzymes that create the final structure of this compound. mdpi.commdpi.com By analyzing gene expression under conditions that stimulate secondary metabolite production, researchers can identify candidate genes that are co-expressed with known pathway genes like ArTPS2. mdpi.com This approach holds the key to fully elucidating the complete genetic blueprint for the biosynthesis of this compound and other related valuable compounds from the Ajuga genus.

Gene Cluster Identification and Characterization

The biosynthesis of complex plant terpenoids, including neo-clerodane diterpenoids like this compound, often involves genes that are organized into biosynthetic gene clusters (BGCs). nih.govplos.org A BGC is a co-localized group of genes within a genome that together encode the enzymatic pathway for a specific natural product. plos.orgbiorxiv.org This clustering facilitates the co-regulation and inheritance of the entire pathway.

In the context of this compound and related compounds in Ajuga reptans, research has focused on identifying the core biosynthetic enzymes: diterpene synthases (diTPSs) that construct the initial carbon skeleton, and cytochrome P450 monooxygenases (CYPs) that perform subsequent oxidative modifications. msu.edu

Through a database-driven approach and transcriptome analysis of Ajuga reptans, key enzymes believed to be involved in the initial steps of the pathway have been identified. nih.govosti.gov A crucial class II diTPS, designated ArTPS2 , was functionally characterized and found to catalyze the formation of isokolavenyl diphosphate (IKPP) from the general terpenoid precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov IKPP is the likely diphosphate precursor for the neo-clerodane skeleton of compounds like Ajugarin I and this compound. osti.govnih.gov

Following the formation of the diterpene backbone, CYPs are responsible for tailoring reactions that create the final molecular diversity. Transcriptome-guided exploration in Ajuga reptans led to the identification of an ortholog of VacCYP76BK1 . nih.gov Functional characterization of this enzyme and its relatives from other Lamiaceae species demonstrated its ability to catalyze the oxidative cyclization of a clerodane backbone to generate a furan (B31954) ring, a characteristic structural feature of many bioactive neo-clerodane diterpenoids. nih.govnih.gov

Despite the successful identification of these key pathway enzymes, current evidence suggests that the genes encoding them are not organized into a conserved BGC in Ajuga reptans. Analysis of the genomic region (syntenic block) surrounding the CYP76BK1 ortholog in related mint family species did not reveal the presence of other terpene biosynthetic genes. nih.gov This indicates that the genes for the this compound pathway may be dispersed throughout the genome, a phenomenon also observed in the biosynthesis of clerodanes in other Lamiaceae species. nih.gov

| Enzyme | Enzyme Class | Function | Precursor | Product | Reference |

|---|---|---|---|---|---|

| ArTPS2 | Class II Diterpene Synthase (diTPS) | Catalyzes the initial cyclization to form the diterpene skeleton. | Geranylgeranyl diphosphate (GGPP) | Isokolavenyl diphosphate (IKPP) | nih.govnih.gov |

| CYP76BK1 Ortholog | Cytochrome P450 Monooxygenase (CYP) | Performs oxidative cyclization to form a furan ring on the clerodane backbone. | Clerodane backbone | Furanoclerodane | nih.gov |

Enzyme Engineering for Pathway Modification

Enzyme engineering and metabolic engineering are powerful strategies for modifying biosynthetic pathways to enhance the production of desired compounds or to create novel molecules. researchgate.nettudelft.nl These techniques involve the targeted modification of genes and their corresponding enzymes to alter catalytic efficiency, substrate specificity, or regulatory controls. nih.gov While specific studies on engineering the this compound pathway have not been reported, the identification of key enzymes like ArTPS2 and the CYP76BK1 ortholog provides clear targets for future research.

Metabolic engineering could be applied to increase the yield of this compound by optimizing the metabolic flux towards its precursors. nih.gov This can be achieved by introducing the identified genes into a microbial or plant-based heterologous host, such as Escherichia coli or Nicotiana benthamiana, which are commonly used for reconstructing biosynthetic pathways. colab.wscebib-chile.com Within such a system, precursor pathways, like the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways that produce GGPP, can be upregulated to push more carbon toward the desired diterpenoid. nih.gov

Furthermore, the enzymes themselves can be engineered. For instance, site-directed mutagenesis of ArTPS2 could potentially alter its product profile, leading to the formation of different diterpene skeletons. Balancing the expression levels and catalytic activities of the diTPS and the subsequent CYPs is critical to prevent the accumulation of toxic intermediates and to ensure efficient conversion to the final product. nih.gov

Biotransformation represents another viable approach, where whole microbial cells or purified enzymes are used to perform specific chemical modifications on a supplied substrate. longdom.orgwikipedia.org For example, a microorganism engineered to express a specific hydroxylase could be used to add a hydroxyl group at a specific position on a precursor of this compound, a task that is often difficult to achieve through traditional chemical synthesis. nih.gov These bio-catalytic methods offer the advantages of high selectivity and operation under mild, environmentally friendly conditions. wikipedia.org

The future of producing this compound and other complex neo-clerodanes may lie in these synthetic biology approaches, which combine the discovered genetic blueprint with advanced engineering techniques to create sustainable and efficient production platforms. biorxiv.orgmdpi.com

| Strategy | Target Enzyme(s) | Objective | Potential Outcome | Reference |

|---|---|---|---|---|

| Pathway Reconstruction in a Heterologous Host | ArTPS2, CYP76BK1 ortholog, other tailoring enzymes | Establish a production platform for this compound and its precursors. | Sustainable production of the target compound in a controlled fermentation or cultivation system. | tudelft.nlcolab.ws |

| Precursor Pathway Engineering | Enzymes of the MVA or MEP pathway | Increase the supply of the GGPP precursor. | Higher overall yield of neo-clerodane diterpenoids. | nih.gov |

| Site-Directed Mutagenesis | ArTPS2, CYP76BK1 ortholog | Alter enzyme specificity or efficiency. | Generation of novel diterpenoid structures or improved conversion rates. | nih.gov |

| Biotransformation | Engineered microbes expressing specific CYPs or other tailoring enzymes | Perform specific chemical modifications on pathway intermediates. | Creation of new derivatives of this compound with potentially enhanced bioactivity. | longdom.orgnih.gov |

Strategies for Chemical Synthesis of Ajugareptansone B and Analogues

Retrosynthetic Analysis of the Ajugareptansone B Core Structure

Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, provides a logical framework for planning the synthesis of this compound. nih.gov The core of this compound is a highly substituted neo-clerodane diterpenoid, characterized by a bicyclic decalin scaffold. ontosight.aiwikipedia.org The molecular formula for this compound is C₂₄H₃₀O₈. oup.comiucr.org

A primary disconnection in the retrosynthetic plan would target the complex side chain at the C-9 position, simplifying the molecule to its core decalin ring system. Further deconstruction of the decalin ring itself is a key consideration. Strategies for decalin synthesis often involve annulation reactions or cycloadditions. rsc.org A Diels-Alder reaction, for example, could be envisioned to form the six-membered rings of the decalin system in a stereocontrolled manner, establishing multiple stereocenters in a single step. rsc.orgcdnsciencepub.com This approach would involve disconnecting the decalin into a suitable diene and dienophile. Alternative disconnections could involve intramolecular cyclizations of a polyene precursor, mimicking biosynthetic pathways. rsc.org The various oxygen-containing functional groups, including acetoxy groups and the lactone ring, would be considered for functional group interconversion (FGI) early in the analysis to unmask simpler ketone or alcohol functionalities.

Total Synthesis Approaches for Complex Diterpenoids

The total synthesis of complex diterpenoids like this compound is a significant challenge in organic chemistry, demanding precise control over stereochemistry and functional group manipulation. nih.gov While a specific total synthesis for this compound is not prominently documented, strategies developed for other intricate diterpenoids and neo-clerodanes offer a clear roadmap. researchgate.netacs.org

Stereoselective Synthesis Strategies

The paramount challenge in synthesizing the neo-clerodane skeleton is the stereoselective construction of its decalin core, which contains multiple contiguous stereogenic centers. nih.gov The fusion of the two six-membered rings can be either cis or trans, and the substituents at various positions must be installed with specific relative and absolute stereochemistry. wikipedia.org

Key strategies to achieve this control include:

Diastereoselective Cyclizations : Utilizing intramolecular reactions, such as Diels-Alder or aldol (B89426) condensations, where the stereochemistry of existing chiral centers in an acyclic precursor directs the formation of new stereocenters in the cyclic product. cdnsciencepub.com

Substrate Control : Employing reactions on a rigid ring system where the existing conformation of the substrate dictates the direction of attack for incoming reagents, leading to a single or major diastereomer. nih.gov

Chiral Auxiliaries and Catalysts : Introducing chirality through the use of asymmetric catalysts or by temporarily attaching a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction.

The synthesis of decalin systems has been extensively studied, with methods like the Robinson annulation and various cycloadditions being prominent. cdnsciencepub.com For complex targets, modern methods such as organocatalyzed asymmetric Michael additions and transition-metal-catalyzed cyclizations are often employed to build the decalin framework with high enantiomeric and diastereomeric purity. whiterose.ac.uk

Challenges in Constructing the Neo-Clerodane Skeleton

The construction of the neo-clerodane skeleton presents several formidable challenges for synthetic chemists.

Stereochemical Complexity : The decalin core can possess numerous stereocenters. Establishing the correct relative and absolute stereochemistry at the ring junctions (C-5 and C-10) and at substituted carbons (e.g., C-4, C-8, C-9) is non-trivial. The neo-clerodane classification itself refers to a specific absolute stereochemistry, adding another layer of complexity. wikipedia.org

Functionalization : The skeleton is often heavily decorated with a variety of oxygen functional groups (hydroxyls, acetates, epoxides, lactones), as seen in this compound. oup.com Introducing these groups regioselectively and stereoselectively, especially in the late stages of a synthesis, requires robust and selective chemical methods.

Ring System Strain : Depending on the specific substitutions and ring conformations, certain intermediates may possess significant ring strain, making their formation and subsequent manipulation difficult. nih.gov

Semi-Synthesis from Related Natural Products

Semi-synthesis, which uses naturally occurring compounds as starting materials, is a highly effective strategy for producing complex molecules. researchgate.net This approach is particularly relevant for this compound, given its co-isolation with other structurally similar diterpenoids from plants of the Ajuga genus. brieflands.comnih.gov

Conversion from Ajugareptansone A

This compound has been isolated from Ajuga reptans alongside the closely related compound Ajugareptansone A. oup.combrieflands.comontosight.ai Notably, the formation of this compound from Ajugareptansone A has been observed during the isolation and purification process, suggesting that a straightforward chemical conversion is feasible. oup.com

The primary structural difference between the two compounds is the absence of a 2-methylbutanoate group at the C-3 position in this compound. oup.com Ajugareptansone A has the molecular formula C₃₀H₄₂O₁₀, while this compound is C₂₄H₃₀O₈. oup.comnih.gov A plausible semi-synthetic route would, therefore, involve the selective hydrolysis of this ester group from Ajugareptansone A. This would require carefully controlled reaction conditions to cleave the target ester without affecting other sensitive functional groups in the molecule, such as the acetate (B1210297) groups or the lactone ring.

Derivatization of other Ajuga Metabolites

The genus Ajuga is a rich source of a diverse array of secondary metabolites, including numerous neo-clerodane diterpenoids, iridoids, and phytoecdysteroids. nih.gov Many of these compounds share the basic neo-clerodane framework and could potentially serve as precursors for the semi-synthesis of this compound.

Strategies for derivatization could include:

Chemical Modification : Standard functional group transformations—such as oxidation, reduction, acylation, or deacylation—could be applied to more abundant Ajuga metabolites to modify their structure to match that of this compound.

Biotransformation : Utilizing microorganisms or isolated enzymes to perform highly specific and selective transformations on natural precursors is a powerful tool. For instance, microbial transformation has been successfully used to introduce hydroxyl and acetyl groups at specific positions on other neo-clerodane diterpenoids, a technique that could be explored for the synthesis of this compound or its analogues from other Ajuga natural products.

Synthetic Methodologies for Analogue Generation

The generation of analogues for a complex natural product like this compound would typically involve two main approaches: the modification of functional groups on the natural product scaffold obtained through isolation, or the de novo synthesis of the core structure with variations introduced at different stages.

This approach, often termed semi-synthesis, would utilize the naturally isolated this compound as a starting material. The various functional groups present in the molecule, such as hydroxyl, carbonyl, and ester groups, would be targets for chemical transformation to create a library of related compounds. These modifications can help in exploring the structure-activity relationship (SAR) of the compound.

Key functional group modifications could include:

Esterification and Etherification: The hydroxyl groups could be converted to a variety of esters or ethers to probe the effect of steric bulk and electronic properties at these positions.

Reduction and Oxidation: The carbonyl groups could be selectively reduced to alcohols, introducing new stereocenters, or the hydroxyl groups could be oxidized to ketones.

Hydrolysis: The ester groups could be hydrolyzed to the corresponding carboxylic acids and alcohols, which could then be further functionalized.

These transformations would rely on a diverse toolbox of modern organic reactions, often requiring careful use of protecting groups to achieve selectivity due to the polyfunctional nature of the molecule.

A de novo synthesis of this compound analogues could employ a chiral pool strategy. This approach utilizes readily available and enantiomerically pure starting materials, such as carbohydrates or terpenoids, to construct the chiral centers of the target molecule. hebmu.edu.cnpageplace.de For a complex diterpenoid like this compound, this would be a formidable undertaking.

A hypothetical chiral pool approach might involve:

Starting Material Selection: Identifying a suitable chiral starting material that contains a portion of the stereochemical information of the target molecule.

Fragment Assembly: The synthesis would likely be convergent, where different chiral fragments of the molecule are synthesized separately and then coupled together.

Ring Formation: The construction of the polycyclic core would be a critical phase, employing various cyclization strategies such as aldol condensations, Diels-Alder reactions, or radical cyclizations.

The development of a total synthesis would be a significant achievement and would open the door to the systematic generation of a wide range of analogues for biological evaluation.

Mechanistic Investigations of Ajugareptansone B Biological Activities

Specific Bioactivity Profiles of Ajugareptansone B (e.g., Insect Antifeedant Activity)

This compound exhibits several distinct biological activities, with insect antifeedant properties being a notable characteristic. iucr.org It is one of several diterpenoids with a clerodane skeleton isolated from Ajuga species that show activity against insects. iucr.org The antifeedant effect is a key defense mechanism for the plant, deterring feeding by various insect pests. cabidigitallibrary.orghebmu.edu.cn

Table 1: Reported Biological Activities of this compound

| Biological Activity | Description | Source(s) |

| Insect Antifeedant | Deters feeding by insects; a primary reported activity for this class of compounds. | iucr.org |

| Anti-inflammatory | Found to inhibit the production of pro-inflammatory mediators. | ontosight.ai |

| Antimicrobial | Demonstrated activity against certain bacterial and fungal strains. | ontosight.ai |

| Antioxidant | Exhibits the ability to protect against oxidative stress. | ontosight.ai |

Elucidation of Molecular Targets and Binding Mechanisms

The precise molecular targets and binding mechanisms of this compound are not yet fully elucidated in scientific literature. However, insights can be drawn from studies on related insect antifeedants. The mechanism of action for many botanical antifeedants is believed to be directed at the insect's taste cells. journalspress.com These compounds may interact with specific gustatory receptors, providing an unpalatable taste that inhibits feeding. journalspress.com

For antifeedants in general, quantitative structure-activity relationship (QSAR) studies have been used to develop models of putative binding sites within these insect taste cells. researchgate.net This suggests that the complex, three-dimensional structure of neo-clerodane diterpenoids like this compound is crucial for their interaction with specific, yet-to-be-fully-identified, protein targets. The binding is likely non-covalent, involving a series of interactions that trigger a neural response perceived as deterrence by the insect. While some molecular targets for antifeedants have been identified, specific targets for this compound remain a subject for future investigation. pageplace.de

Cellular Pathway Modulation Studies

Direct studies focusing on the modulation of specific cellular pathways by isolated this compound are limited. However, research on extracts from Ajuga species and related diterpenoids provides context for its potential mechanisms. For instance, the anti-inflammatory activity observed in other neo-clerodanes from Ajuga has been linked to the regulation of key cellular pathways. researchgate.net

Some of the more potent anti-inflammatory compounds isolated from Ajuga have been shown to regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net These enzymes are critical mediators in inflammatory pathways. It is plausible that this compound may exert its reported anti-inflammatory effects through similar pathways, but specific studies are needed to confirm this. The general anti-inflammatory and antioxidant activities of Ajuga extracts are attributed to a complex mixture of compounds, including neo-clerodane terpenoids, flavonoids, and iridoids, which can modulate various supportive processes for disease development. nih.govresearchgate.net

Enzyme Inhibition or Activation Studies

There is a notable lack of specific research in the available literature concerning the direct inhibition or activation of enzymes by this compound. Enzyme inhibitors are molecules that decrease or block an enzyme's catalytic activity and can be classified based on their mechanism of action, such as competitive, noncompetitive, or uncompetitive inhibition. medcraveonline.commicrobenotes.com

While direct evidence for this compound is wanting, its reported anti-inflammatory activity suggests a potential interaction with enzymes central to the inflammatory process, such as COX-2. researchgate.net The inhibition of such enzymes is a common mechanism for anti-inflammatory drugs. medcraveonline.com For example, other neo-clerodane diterpenoids have been investigated for their ability to inhibit nitric oxide (NO) production, which is synthesized by the enzyme iNOS. researchgate.net This suggests a potential avenue of research for this compound would be to screen its activity against a panel of enzymes involved in inflammation and other cellular processes to identify specific inhibitory or activatory roles.

Comparative Analysis with Related Neo-Clerodane Diterpenoids

This compound belongs to a large family of neo-clerodane diterpenoids, many of which are isolated from various Ajuga species. hebmu.edu.cn A comparative analysis reveals shared structural motifs and overlapping, yet distinct, biological activities.

Structurally, this compound shares the characteristic neo-clerodane skeleton with compounds like Ajugareptansone A, Ajugapitin, and the Ajugarins. hebmu.edu.cnresearchgate.net These compounds feature a decalin core and, in many cases, a furan (B31954) or butenolide side chain. hebmu.edu.cn this compound, along with Ajugareptansin, is characterized by a hexahydrofuro[2,3-b]furan (B8680694) system. hebmu.edu.cn Minor variations in the functional groups and their stereochemistry across the skeleton account for the diversity within this class and likely influence the potency and specificity of their biological effects.

The most consistently reported biological activity for this class of compounds is their insect antifeedant effect. acs.org Clerodanes such as Ajugarins I-III, isolated from Ajuga remota, and Ajugapitin are well-documented for their strong antifeedant properties against various insect pests like Spodoptera littoralis. cabidigitallibrary.orgacs.org While this compound is also cited for this activity, some related compounds are considered among the most potent antifeedants isolated from the genus. iucr.orgcabidigitallibrary.org In addition to insect deterrence, many of these related compounds also exhibit anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects, highlighting a common pharmacological profile for the neo-clerodane diterpenoids of the Ajuga genus. actascientific.comresearchgate.netcapes.gov.br

Table 2: Comparative Profile of this compound and Related Neo-Clerodane Diterpenoids This table is based on available data; direct quantitative comparison is often limited by different experimental protocols.

| Compound Name | Plant Source (Genus) | Key Reported Biological Activities | Structural Group/Feature |

| This compound | Ajuga nih.gov | Insect antifeedant, anti-inflammatory, antimicrobial, antioxidant. ontosight.aiiucr.org | Clerodin-like (hexahydrofuro[2,3-b]furan system). hebmu.edu.cn |

| Ajugareptansone A | Ajuga researchgate.net | Insect antifeedant. pageplace.de | Clerodin-like. researchgate.net |

| Ajugarin I | Ajuga hebmu.edu.cn | Strong insect antifeedant, insecticidal. acs.org | Ajugarin-like (ethylbutenolide substructure). hebmu.edu.cn |

| Ajugapitin | Ajuga researchgate.net | Insect antifeedant. hebmu.edu.cn | Clerodin-like. hebmu.edu.cn |

| 14,15-Dihydroajugapitin | Ajuga acs.org | Insect antifeedant. hebmu.edu.cn | Clerodin-like. acs.org |

| Ajugareptansin | Ajuga googleapis.com | Insect antifeedant. | Clerodin-like (hexahydrofuro[2,3-b]furan system). hebmu.edu.cn |

| Areptin A & B | Ajuga ecomole.com | Not specified in detail, but isolated as neo-clerodane diterpenes. | Neo-clerodane. ecomole.com |

Structure Activity Relationship Sar Studies of Ajugareptansone B

Correlation of Specific Structural Motifs with Observed Biological Effects

The biological effects of neo-clerodane diterpenoids are intrinsically linked to their complex three-dimensional structure. SAR studies on this class reveal that specific structural motifs are crucial for activity, particularly for their well-documented insect antifeedant properties. conicet.gov.ar

Key structural components of the neo-clerodane skeleton that influence bioactivity include:

The Decalin Core: The stereochemistry of the bicyclic decalin core is a primary determinant of activity. A trans-fused decalin system is often associated with higher antifeedant activity compared to a cis-fused system. nih.gov

The Furan (B31954) Side-Chain: A furan ring at the C-9 position is considered an essential motif for the antifeedant activity in many clerodanes. conicet.gov.ar Its presence and orientation relative to the rest of the molecule are critical. Compounds lacking this furan moiety typically show a significant reduction in activity.

Oxygenated Functional Groups: The presence, type, and position of oxygen-containing groups, such as epoxides, lactones, and esters, profoundly modulate biological effects. An epoxide ring at the C-4/C-18 position and various acetate (B1210297) groups are often found in the most active compounds. nih.govrsc.org

While the general class is known for potent effects, Ajugareptansone A and Ajugareptansone B have been described as relatively weak antifeedants, suggesting that their specific combination of functional groups leads to attenuated activity compared to other analogues. pageplace.de For clerodanes from Ajuga and other genera, the presence of a hexahydrofurofuran (B14135507) moiety, which is found in this compound, is also a key feature related to antifeedant activity. nih.govhebmu.edu.cn

Table 1: Correlation of Structural Motifs in Clerodane Diterpenoids with Antifeedant Activity

| Structural Motif | General Observation on Antifeedant Activity | Reference |

|---|---|---|

| trans-Decalin Core | Generally enhances activity. | nih.gov |

| Furan Side-Chain | Considered indispensable for potent activity. | conicet.gov.ar |

| C-4, C-18 Epoxide | Often present in highly active compounds. | rsc.org |

| Acetate Groups | Position and number of groups modulate activity. | nih.gov |

| Hexahydrofurofuran Moiety | A key feature in many active clerodanes. | nih.govhebmu.edu.cn |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For the clerodane diterpenoid class, pharmacophore models have been developed primarily based on their antifeedant activity. These models help explain how structurally diverse compounds can elicit a similar biological response. conicet.gov.ar

The key pharmacophoric elements identified for antifeedant clerodanes include:

Hydrophobic/Aromatic Center: The furan ring serves as a crucial hydrophobic and/or aromatic interaction point with the target receptor. conicet.gov.ar

Hydrogen Bond Acceptors: Oxygen atoms within epoxide, lactone, and ester functional groups act as hydrogen bond acceptors, forming key interactions within the receptor's binding site. nih.govrsc.org

Spatial Arrangement: The three-dimensional arrangement of these features is critical. Conformational analysis of active clerodanes suggests that an optimal distance between the furan ring and other electrophilic centers (like a carbonyl group or epoxide) is in the range of 9.5 to 10.5 Å. conicet.gov.ar Stereoelectronic factors are considered more important than simple hydrophobicity in determining the potency of the biological response. conicet.gov.ar

This compound possesses a C24H30O8 structure with a hexahydrofuro[2,3-b]furan (B8680694) system, providing several of these key pharmacophoric features. hebmu.edu.cn However, the precise spatial orientation and electronic properties of its specific functional groups likely result in a sub-optimal fit to the putative antifeedant receptor, explaining its reported weak activity. pageplace.de

Table 2: Key Pharmacophoric Elements in Antifeedant Clerodanes

| Pharmacophoric Feature | Corresponding Structural Motif | Putative Role in Bioactivity | Reference |

|---|---|---|---|

| Aromatic/Hydrophobic Region | Furan Side-Chain | Primary binding interaction with receptor. | conicet.gov.ar |

| Hydrogen Bond Acceptor | Epoxide Oxygen | Forms hydrogen bonds in the binding pocket. | rsc.org |

| Hydrogen Bond Acceptor | Ester/Lactone Carbonyl Oxygen | Key electronic interaction; modulates binding affinity. | conicet.gov.ar |

| Defined Spatial Geometry | Overall Molecular Shape | Ensures correct orientation and distance between key features for optimal receptor fit. | conicet.gov.ar |

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational techniques are powerful tools for investigating SAR, providing insights into molecular interactions and predicting the activity of novel compounds. Although specific computational studies on this compound are not available, the methodologies have been widely applied to other diterpenoids from Ajuga species. researchgate.netmdpi.commdpi.com

Molecular docking simulates the interaction between a small molecule (ligand) and a protein target. This method predicts the preferred binding orientation, affinity, and key interactions, such as hydrogen bonds and hydrophobic contacts. For diterpenoids from Ajuga, docking studies have been used to explore their anti-inflammatory and anticancer potential by modeling their interactions with targets like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and SHP2 phosphatase. researchgate.netmdpi.comresearchgate.net

In a typical study, the 3D structure of the diterpenoid is placed into the active site of the target protein. The simulation calculates a binding energy score, with lower scores indicating a more favorable interaction. These studies can reveal that specific hydroxyl or carbonyl groups on the diterpenoid form critical hydrogen bonds with amino acid residues in the protein's active site, explaining their inhibitory mechanism. mdpi.com

Table 4: Examples of Molecular Docking Studies on Diterpenoids from Ajuga Species

| Compound Class | Protein Target | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|---|

| neo-Clerodane Diterpenoids | iNOS / COX-2 | Anti-inflammatory | Compounds bind to the active site, potentially inhibiting enzyme function. | researchgate.netresearchgate.net |

| Abietane Diterpenoids | SHP2 Phosphatase | Anticancer | Ajuforrestin A targets the catalytic domain of SHP2, inhibiting the SHP2-ERK/AKT pathway. | mdpi.comnih.gov |

| Various Polyphenols | CDK5 / GSK-3β | Neuroprotective | Apigenin and kaempferol (B1673270) show potential to inhibit protein kinases. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. conicet.gov.ar For insect antifeedant clerodanes, QSAR models have successfully correlated structural descriptors (e.g., electronic properties, molecular shape) with feeding deterrent activity. conicet.gov.arresearchgate.net

These studies have quantitatively confirmed that stereoelectronic factors are more critical than hydrophobicity for antifeedant potency. conicet.gov.ar By building these models, researchers can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues. Such in silico approaches are invaluable for prioritizing synthetic targets and reducing the need for extensive biological screening. While a specific QSAR model for this compound has not been published, the established models for its chemical class provide a robust framework for predicting its activity and that of its potential derivatives.

Advanced Analytical Methods for Quantification of Ajugareptansone B

Chromatographic Quantification Techniques

Chromatography, a powerful separation science, is at the forefront of analytical methodologies for complex mixtures like plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized, each with specific applications and advantages for the analysis of neo-clerodane diterpenoids like Ajugareptansone B.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile and thermally labile compounds such as this compound. The method's versatility is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating diterpenoids from Ajuga species. nih.gov

UV-Visible detection is a robust and widely accessible detection method for HPLC. It measures the absorbance of the analyte at a specific wavelength. For compounds with chromophores, like many diterpenoids, this method provides reliable quantification. The selection of an appropriate wavelength, typically the wavelength of maximum absorbance (λmax) for the compound of interest, is critical for achieving optimal sensitivity. While a specific λmax for pure this compound is not widely reported in the literature, analyses of related compounds in Ajuga extracts often utilize monitoring in the UV range. nih.govresearchgate.net

A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), is an advanced form of UV-Visible detection. Instead of monitoring absorbance at a single wavelength, a PDA detector acquires the entire UV-Visible spectrum for the analyte as it elutes from the column. researchgate.net This capability is invaluable for method development, peak purity assessment, and compound identification by comparing the acquired spectrum with that of a reference standard. In the analysis of complex extracts from Ajuga reptans, PDA detection allows for the simultaneous monitoring of multiple constituents at their respective optimal wavelengths and helps in distinguishing co-eluting peaks. nih.gov

Coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification and quantification. researchgate.net MS detects analytes based on their mass-to-charge ratio (m/z), offering structural information that is highly specific. Tandem Mass Spectrometry (MS/MS) further enhances this by fragmenting the initial ion and analyzing the resulting fragment ions, creating a unique "fingerprint" for the compound. nih.gov This technique is particularly useful for quantifying trace levels of this compound in complex biological matrices and for structural confirmation. core.ac.uk

Table 1: Illustrative HPLC Conditions for the Analysis of Diterpenoids in Ajuga Species

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) | µ-Bondapak C18 (300 × 3.9 mm, 10 μm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | A: Water with 0.1% Formic AcidB: Methanol (B129727) with 0.1% Formic Acid nih.gov |

| Elution | Gradient | Gradient nih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min nih.gov |

| Detector | PDA/DAD or MS | DAD (set at λ 330 nm) nih.gov |

| Injection Volume | 10-20 µL | 20 µL nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with sub-2 µm particles, which allows for operation at much higher pressures than conventional HPLC. researchgate.net The primary advantages of UPLC are significantly increased resolution, higher sensitivity, and drastically reduced analysis times. ijsrtjournal.com A typical HPLC run of 20-30 minutes can often be reduced to under 5 minutes with UPLC, without sacrificing separation quality. This high-throughput capability is extremely beneficial for quality control applications and large-scale screening studies. While specific UPLC methods for this compound quantification are not yet established in published literature, the principles suggest that a validated HPLC method could be transferred to a UPLC system to achieve superior performance. dntb.gov.ua

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

| Characteristic | HPLC | UPLC researchgate.net |

|---|---|---|

| Particle Size | 3 to 5 µm | < 2 µm |

| Column Dimensions | 150 x 4.6 mm | 50 x 2.1 mm |

| Max Pressure | ~400 bar (6,000 psi) | ~1000 bar (15,000 psi) |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Run Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-7 min) |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase. While GC-MS is highly effective for analyzing the essential oil components of Ajuga species, such as monoterpenes and sesquiterpenes, it is generally not suitable for the direct quantification of large, non-volatile, and thermally unstable molecules like the neo-clerodane diterpenoid this compound. scielo.brbrieflands.com The high temperatures required for vaporization in the GC inlet would likely cause thermal degradation of the compound before it could be analyzed. Chemical derivatization to create a more volatile and stable version of the molecule is a theoretical possibility but would add complexity to the sample preparation and is not a standard approach for this class of compounds. Therefore, LC-based methods remain the preferred choice for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. nih.gov For a quantitative analysis, a spectrophotometer measures the amount of light absorbed by a sample, and this absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

A quantitative spectrophotometric method for this compound would first involve identifying its wavelength of maximum absorbance (λmax) in a suitable solvent. nih.gov This is achieved by scanning a solution of pure this compound across a range of wavelengths (e.g., in the UV-visible spectrum) to find the peak where absorbance is highest, which provides the greatest sensitivity. nih.gov Once the λmax is determined, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations. This curve is then used to determine the concentration of this compound in unknown samples by measuring their absorbance.

While versatile and cost-effective, spectrophotometric methods can be limited by interference from other compounds in a complex matrix (like a plant extract) that may absorb light at or near the same wavelength. nih.gov For this reason, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are often preferred for their superior selectivity. nih.goviucr.org In an HPLC-UV method, the compound of interest is first separated from other components in the sample before its absorbance is measured. nih.gov

Sample Preparation Strategies for Quantitative Analysis (e.g., Solid Phase Extraction)